3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone is an organic compound that features a complex structure with a chlorinated and fluorinated phenyl ring, a cyanopropiophenone moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Friedel-Crafts Acylation: The acylation of 3-chloro-5-fluorobenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the corresponding ketone.
Nitrile Formation:
Industrial Production Methods
Industrial production of 3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorobenzylamine hydrochloride
- 3-Chloro-5-fluorophenylmethanol
Uniqueness
3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone is unique due to its combination of a chlorinated and fluorinated phenyl ring with a cyanopropiophenone moiety. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased reactivity and potential biological activity.
Properties
IUPAC Name |
4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c17-14-7-12(8-15(18)9-14)3-6-16(20)13-4-1-11(10-19)2-5-13/h1-2,4-5,7-9H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWQKEJUFBIOAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644942 |
Source
|
Record name | 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-28-2 |
Source
|
Record name | 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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